molecular formula C22H23N3O3 B244136 N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide

N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide

Cat. No. B244136
M. Wt: 377.4 g/mol
InChI Key: GDTCXMMGYUINCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide, also known as BFE-1224, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFE-1224 is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide is not fully understood. However, it is believed to act on various receptors in the brain, including the serotonin and dopamine receptors. N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and physiological effects:
N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models, as well as to reduce inflammation and oxidative stress. N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide has also been shown to have anti-tumor effects, making it a promising candidate for cancer research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide is its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. For example, the synthesis method is complex and requires specialized training and equipment. Additionally, the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide. One area of research is the development of more efficient synthesis methods that can be scaled up for commercial production. Another area of research is the investigation of its potential therapeutic applications in humans. Additionally, researchers are exploring the use of N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide in combination with other drugs to enhance its therapeutic effects.
In conclusion, N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. While there are still many unknowns about its mechanism of action and potential limitations, ongoing research is expected to shed more light on its potential uses and limitations.

Synthesis Methods

N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide can be synthesized using a multistep process that involves the coupling of various chemical compounds. The synthesis method involves the use of several reagents and solvents, making it a complex process that requires specialized training and equipment.

Scientific Research Applications

N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. Some of the areas of research include its use as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as its potential use as an anti-cancer agent.

properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]phenyl]propanamide

InChI

InChI=1S/C22H23N3O3/c1-2-21(26)23-17-7-9-18(10-8-17)24-11-13-25(14-12-24)22(27)20-15-16-5-3-4-6-19(16)28-20/h3-10,15H,2,11-14H2,1H3,(H,23,26)

InChI Key

GDTCXMMGYUINCG-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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